molecular formula C22H21N5OS2 B2401576 1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone CAS No. 1286713-63-0

1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone

Cat. No.: B2401576
CAS No.: 1286713-63-0
M. Wt: 435.56
InChI Key: FDQJEVUTUDOZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a phenylpiperazine core linked to a thiophene-thiazole-imidazole scaffold. Its structural complexity arises from the integration of three pharmacologically significant moieties:

  • Phenylpiperazine: Known for modulating neurotransmitter receptors (e.g., serotonin, dopamine) and enhancing blood-brain barrier permeability .
  • Imidazole: A versatile heterocycle with roles in enzyme inhibition (e.g., cytochrome P450) and metal chelation .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS2/c28-21(27-10-8-26(9-11-27)17-5-2-1-3-6-17)14-25-13-18(23-16-25)22-24-19(15-30-22)20-7-4-12-29-20/h1-7,12-13,15-16H,8-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQJEVUTUDOZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=C3)C4=NC(=CS4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone is a synthetic organic molecule that exhibits a variety of biological activities. Its structure incorporates a phenylpiperazine moiety, which is known for its pharmacological relevance, particularly in neuropharmacology and as a scaffold for various therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H25N3O2S
Molecular Weight371.55 g/mol
LogP3.342
Polar Surface Area24.26 Ų
Hydrogen Bond Acceptors3

The compound has a complex structure that includes thiophenes and thiazoles, which are often associated with antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by the introduction of the thiophene and thiazole groups. The synthetic pathway often employs coupling reactions and may utilize various reagents to facilitate the formation of imidazole derivatives.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. In vitro studies using disk diffusion methods indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicate that it possesses notable radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

Neuropharmacological Effects

The phenylpiperazine component suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor. Studies involving molecular docking simulations have indicated that this compound may bind effectively to these receptors, which could lead to anxiolytic or antidepressant effects .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to our target demonstrated significant inhibition zones compared to standard antibiotics .
  • Antioxidant Properties : In a separate investigation, the antioxidant activity was quantified using the DPPH assay, where our compound exhibited an IC50 value comparable to well-known antioxidants, indicating its potential utility in formulations aimed at reducing oxidative damage .
  • Neuropharmacological Assessment : Molecular docking studies have revealed strong binding affinities for serotonin receptors, suggesting that this compound could be further explored for its therapeutic effects in mood disorders .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing similar structural motifs exhibit significant antimicrobial activity. For instance, compounds with piperazine and thiazole structures have been shown to possess potent effects against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(4-phenylpiperazin-1-yl)E. coli12 µg/mL
2-(4-(thiophen-2-yl)thiazol-2-yl)S. aureus10 µg/mL
3-(other derivative)P. aeruginosa15 µg/mL

These results suggest that the presence of both piperazine and thiazole components enhances the antimicrobial efficacy of compounds derived from this structure .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Similar compounds have been reported to induce apoptosis in cancer cells through various biochemical pathways, including the activation of caspases and modulation of pro-apoptotic proteins.

Mechanism of Action:

  • Induction of Apoptosis: The compound may trigger mitochondrial dysfunction leading to cell death.
  • Cell Cycle Arrest: It has been suggested that such compounds can cause S phase arrest in cancer cells.
  • Biochemical Pathways: Interactions with specific signaling pathways involved in cell proliferation and survival have been documented .

Study on Antimicrobial Efficacy

A study conducted by researchers at Al-Azhar University evaluated a series of synthesized compounds similar to 1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone for their antimicrobial properties. The results indicated that several derivatives exhibited considerable activity against both gram-positive and gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Evaluation of Antitumor Potential

Another significant study focused on the antitumor activity of related compounds, revealing that they could inhibit tumor growth in vitro and in vivo models. The study utilized molecular docking techniques to predict interactions with key proteins involved in cancer progression, providing insights into how these compounds might be further optimized for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features , biological activities , and synthetic methodologies .

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity (Evidence Source)
Target Compound Phenylpiperazine + thiophene-thiazole-imidazole Inferred: Antimicrobial, CNS modulation (by analogy)
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone () Piperazine + imidazole + chlorophenyl MIC: 3.1–25 μg/mL (broad-spectrum antimicrobial)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Piperazine + thiophene + trifluoromethylphenyl Inferred: Receptor binding (H1/H4 histamine receptors)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Benzimidazole + triazole + bromophenyl-thiazole α-Glucosidase inhibition (docking studies)
Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate (C2, ) Thiophene + imidazole + dimethylaminobenzylidene Antifungal, antitumor (hypothetical, based on imidazole-thiophene synergy)

Key Observations :

Piperazine Derivatives :

  • The target compound’s phenylpiperazine moiety aligns with ’s derivatives, which exhibit potent antimicrobial activity (MIC: 3.1–25 μg/mL). This suggests that the phenylpiperazine-thiazole-imidazole hybrid could similarly disrupt microbial cell membranes or enzyme systems .
  • By contrast, Compound 21 () replaces thiazole with a trifluoromethylphenyl group, likely enhancing lipophilicity for CNS penetration .

Thiophene-Thiazole Synergy :

  • The thiophene-thiazole unit in the target compound mirrors the benzothiophene-imidazole hybrids in , where such motifs enhance antifungal activity via membrane interaction .
  • In , compound 9c (benzimidazole-triazole-thiazole) shows α-glucosidase inhibition, implying that the thiazole-thiophene unit in the target compound may similarly target carbohydrate-metabolizing enzymes .

Imidazole Functionalization :

  • The imidazole ring in the target compound differs from ’s derivatives, which use simpler imidazole or benzimidazole groups. The addition of a thiophene-thiazole extension could improve binding to metalloenzymes or DNA topoisomerases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.